molecular formula C19H14Cl2N4O2S2 B2364962 3,5-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-92-4

3,5-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2364962
CAS No.: 392300-92-4
M. Wt: 465.37
InChI Key: ROTPVUAZEBICOO-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H14Cl2N4O2S2 and its molecular weight is 465.37. The purity is usually 95%.
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Biological Activity

3,5-Dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. Its unique structural features, including a benzamide core and an indoline moiety, suggest significant potential for biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several key steps:

  • Preparation of Thiadiazole Derivative : The thiadiazole ring is synthesized through reactions involving appropriate precursors under controlled conditions.
  • Formation of Indoline Moiety : The indoline structure is incorporated via nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained by coupling the thiadiazole and indoline components with dichloro-benzamide.

The reactions are typically conducted in solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with purification achieved through recrystallization techniques.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • A study evaluated various thiadiazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most active compound showed an IC50 value of 0.084 ± 0.020 mmol/L against MCF-7 and 0.034 ± 0.008 mmol/L against A549 cells .
  • Flow cytometry analysis revealed that related compounds induced apoptotic cell death in HeLa cancer cells and blocked the cell cycle at the sub-G1 phase .

The mechanism of action appears to involve the inhibition of specific molecular targets associated with tumor growth and proliferation. Preliminary studies suggest that these compounds may modulate pathways linked to apoptosis and cell cycle regulation.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiadiazole derivatives helps in optimizing their biological activity. Key findings include:

Substituent Effect on Activity IC50 (µM)
DichloroEnhances potency0.084
Indoline moietyCritical for activityN/A

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Cytotoxicity Evaluation : In a comparative study, a series of thiadiazole derivatives were tested against multiple cancer cell lines. The results indicated that modifications to the thiadiazole ring significantly influenced cytotoxicity profiles .
  • In Vivo Studies : Further research involving animal models has shown promising results for compounds containing the indoline-thiadiazole framework in reducing tumor size and improving survival rates .

Properties

IUPAC Name

3,5-dichloro-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4O2S2/c20-13-7-12(8-14(21)9-13)17(27)22-18-23-24-19(29-18)28-10-16(26)25-6-5-11-3-1-2-4-15(11)25/h1-4,7-9H,5-6,10H2,(H,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTPVUAZEBICOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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